molecular formula C8H7BrINO2 B12840878 Methyl 3-amino-5-bromo-2-iodobenzoate

Methyl 3-amino-5-bromo-2-iodobenzoate

Cat. No.: B12840878
M. Wt: 355.95 g/mol
InChI Key: ZELDYPSCISGANB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name methyl 3-amino-5-bromo-2-iodobenzoate systematically describes its structure:

  • Methyl ester : Indicates the methoxycarbonyl group (-COOCH₃) at position 1 of the benzene ring.
  • 3-amino : An amino group (-NH₂) at position 3.
  • 5-bromo : A bromine atom at position 5.
  • 2-iodo : An iodine atom at position 2.

The numbering prioritizes the ester group as position 1, with subsequent substituents assigned based on the lowest possible locants (Figure 1). This prioritization follows IUPAC rules, where functional groups of higher seniority (carboxylate ester) dictate the parent structure.

Table 1: Structural Comparison of Halogenated Benzoate Derivatives

Compound Name Substituents (Positions) Molecular Formula
This compound NH₂ (3), Br (5), I (2), COOCH₃ (1) C₈H₆BrINO₂
Methyl 2-amino-5-bromo-3-iodobenzoate NH₂ (2), Br (5), I (3), COOCH₃ (1) C₈H₆BrINO₂
3-Amino-5-bromo-2-iodobenzoic acid NH₂ (3), Br (5), I (2), COOH (1) C₇H₅BrINO₂

The structural distinction between these derivatives lies in the relative positions of halogens and the amino group, which significantly influence reactivity and physicochemical properties.

Historical Context in Heterocyclic and Aromatic Compound Research

The synthesis of polyhalogenated benzoates emerged prominently in the late 20th century, driven by their utility in pharmaceutical intermediates and agrochemicals. This compound derivatives gained attention for their role in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures critical to drug discovery.

Early synthetic routes involved sequential halogenation and protection/deprotection steps. For example, bromination of methyl 3-aminobenzoate followed by iodination at position 2 using N-iodosuccinimide (NIS) under acidic conditions yielded the target compound. These methods were refined in the 2000s to improve regioselectivity and reduce byproducts, as documented in patents focusing on kinase inhibitor synthesis.

Key Milestones :

  • 1990s : Development of directed ortho-metalation techniques for introducing halogens to aromatic rings.
  • 2005 : Optimization of one-pot multi-halogenation protocols using Lewis acid catalysts.
  • 2010s : Application in synthesizing tyrosine kinase inhibitors, leveraging iodine’s leaving-group properties in nucleophilic substitution.

Positional Isomerism in Polyhalogenated Benzoate Derivatives

Positional isomerism profoundly affects the chemical behavior of this compound. Variations in halogen and amino group placement alter electronic distributions, solubility, and reactivity:

Electronic Effects :

  • The iodine atom at position 2 exerts a strong electron-withdrawing inductive effect (-I), polarizing the ring and directing electrophilic attacks to specific positions.
  • The amino group at position 3 donates electrons via resonance (+R), activating the ring toward electrophilic substitution at positions 4 and 6.

Comparative Reactivity :

Isomer Reactivity in SNAr (Nitro Group Displacement) Melting Point (°C)
3-Amino-5-bromo-2-iodobenzoate High (due to iodine’s leaving-group ability) 167–169
2-Amino-5-bromo-3-iodobenzoate Moderate 152–154

The iodine atom’s position relative to the amino group determines its efficacy in nucleophilic aromatic substitution (SNAr). For instance, iodine at position 2 facilitates smoother displacement by amines or thiols compared to position 3.

Synthetic Implications :

  • Directed Halogenation : Bromine preferentially occupies positions ortho/para to electron-donating groups (e.g., -NH₂), while iodine follows similar trends but requires stronger directing groups.
  • Steric Effects : Bulky substituents at adjacent positions (e.g., methyl groups) can hinder halogenation, necessitating tailored reaction conditions.

Properties

Molecular Formula

C8H7BrINO2

Molecular Weight

355.95 g/mol

IUPAC Name

methyl 3-amino-5-bromo-2-iodobenzoate

InChI

InChI=1S/C8H7BrINO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3

InChI Key

ZELDYPSCISGANB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)N)I

Origin of Product

United States

Preparation Methods

Direct Iodination of Methyl 3-amino-5-bromobenzoate

One of the most straightforward approaches involves the iodination of methyl 3-amino-5-bromobenzoate using N-iodosuccinimide (NIS) in acetic acid at room temperature. This method selectively introduces iodine at the 2-position of the aromatic ring.

  • Procedure :

    • Dissolve methyl 3-amino-5-bromobenzoate (2 mmol) in concentrated acetic acid (2 mL).
    • Add N-iodosuccinimide (2.2 mmol) at room temperature and stir for 17 hours.
    • Quench the reaction with saturated sodium bicarbonate solution and ice.
    • Extract the product with ethyl acetate, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
    • Purify by recrystallization or chromatography.
  • Yield : Approximately 82% of this compound as a light brown solid.

  • Reference : Conte-Mayweg et al., US Patent US2006/30613.
Parameter Details
Starting material Methyl 3-amino-5-bromobenzoate
Iodinating agent N-iodosuccinimide (NIS)
Solvent Concentrated acetic acid
Temperature Room temperature (20 °C)
Reaction time 17 hours
Work-up Saturated NaHCO3, EtOAc extraction, drying
Yield 82%

Stepwise Halogenation via Methyl 2-Aminobenzoate Derivatives

An alternative approach involves first preparing methyl 2-amino-5-bromo-3-iodobenzoate by sequential halogenation of methyl 2-aminobenzoate derivatives:

  • Step 1 : Bromination of methyl 2-aminobenzoate to introduce bromine at the 5-position.
  • Step 2 : Iodination at the 3-position using N-iodosuccinimide under acidic conditions.

This method is similar in principle to the direct iodination but starts from a different positional isomer and requires careful control to avoid over-halogenation.

  • Reaction conditions : Use of N-iodosuccinimide in acetic acid at room temperature for 17 hours.
  • Yield : Around 82% for the iodinated product.
  • Reference : ChemicalBook synthesis data.

Reduction of Nitro Precursors Followed by Halogenation

Another synthetic route involves:

  • Starting from methyl 5-bromo-2-hydroxy-3-nitrobenzoate.
  • Reduction of the nitro group to an amino group using iron powder and ammonium chloride under reflux in methanol.
  • Subsequent halogenation steps to introduce iodine at the 2-position.

  • Reaction conditions for reduction :

    • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol) in methanol (1000 mL).
    • Activated iron powder (2 mol) added once.
    • Saturated ammonium chloride solution (1.5 mol) added dropwise.
    • Reflux for 3 hours.
    • Work-up by filtration and chromatography.
  • Yield : 78% of methyl 3-amino-5-bromo-2-hydroxybenzoate.

  • Reference : Sichuan University patent CN107573336.

This intermediate can then be further iodinated to obtain the target compound.

Industrial-Scale Halogenation Using N-Methyl-N-n-butylimidazole Tribromide

For the preparation of related dibromo derivatives (methyl 3,5-dibromo-2-aminobenzoate), a method involving N-methyl-N-n-butylimidazole tribromide as a brominating agent has been reported, which can be adapted for selective bromination in the presence of amino and ester groups.

  • Procedure :

    • Mix methyl 2-aminobenzoate and tribromide reagent in a reactor.
    • Heat to 60 ± 2 °C with stirring until dissolved.
    • Add intermediate compound and stir for 2.5–3.5 hours.
    • Extract, dry, and concentrate to isolate the product.
  • Advantages : Simple process, high yield, controllable conditions, suitable for industrial production.

  • Reference : CN103172529A patent.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Direct iodination with NIS Methyl 3-amino-5-bromobenzoate N-iodosuccinimide, AcOH, RT, 17 h 82 Mild conditions, selective iodination
Stepwise halogenation Methyl 2-aminobenzoate derivatives NIS, AcOH, RT, 17 h 82 Requires positional control
Nitro reduction + halogenation Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Fe powder, NH4Cl, MeOH, reflux 3 h 78 Multi-step, reduction then halogenation
Industrial bromination Methyl 2-aminobenzoate Tribromide-N-methyl-N-n-butylimidazole, 60 °C, 3 h High Scalable, industrially viable

Research Findings and Notes

  • The use of N-iodosuccinimide in acetic acid is a well-established method for selective iodination of amino-substituted benzoates, providing high yields and mild reaction conditions that preserve sensitive functional groups.

  • Reduction of nitro groups to amino groups using iron and ammonium chloride is a classical and efficient method, compatible with halogenated aromatic esters, enabling further functionalization.

  • Industrial methods employing ionic liquid-based brominating agents (e.g., N-methyl-N-n-butylimidazole tribromide) offer advantages in terms of process control, yield, and scalability, which are critical for commercial production.

  • Purification typically involves extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure, followed by recrystallization or flash chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-bromo-2-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and iodo substituents on the benzene ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or reduced to an amine using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromo or iodo substituents react with organoboron or organostannane compounds in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium tert-butoxide, reflux conditions.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Coupling: Palladium catalysts, organoboron or organostannane compounds, inert atmosphere.

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl 3-amino-5-bromo-2-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions.

    Biology: The compound can be used to study the effects of halogenated benzoates on biological systems, including their interactions with enzymes and receptors.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-bromo-2-iodobenzoate depends on its specific application

    Amino Group: Can form hydrogen bonds and participate in nucleophilic reactions.

    Bromo and Iodo Groups: Can undergo substitution and coupling reactions, facilitating the formation of new chemical bonds.

    Molecular Pathways: The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 3-Amino-5-Bromo-2-Iodobenzoate and Analogues

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Data (IR/NMR) CAS Number Source
This compound -NH₂ (3), -Br (5), -I (2) Not reported Not available in evidence Not available N/A
Methyl 3-bromo-2-fluoro-5-iodobenzoate -Br (3), -F (2), -I (5) Not reported Not detailed in evidence 2384796-16-9
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate -Br (3), -Cl (2), -CF₃O (5) Not reported Not detailed in evidence 2704827-34-7

Key Observations:

  • Bromine and chlorine substituents () similarly participate in such reactions but with differing kinetic profiles .
  • This contrasts with electron-withdrawing groups (e.g., -CF₃O in ), which reduce electron density on the aromatic ring .

Analytical and Spectroscopic Characterization

Data from (e.g., IR, NMR, and mass spectrometry of bromo-indoles) highlight the importance of spectral techniques for confirming substituent positions:

  • IR Spectroscopy: Expected peaks for ester carbonyl (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) would differentiate the amino group from halogens .
  • NMR: The ¹H NMR spectrum would show deshielding effects from electron-withdrawing halogens (e.g., iodine at position 2), while the ¹³C NMR would confirm quaternary carbons adjacent to substituents .

Biological Activity

Methyl 3-amino-5-bromo-2-iodobenzoate is a halogenated aromatic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9_9H8_8BrI N O2_2
  • Molecular Weight : Approximately 355.96 g/mol

The compound features:

  • An amino group (-NH2_2)
  • A bromo group (Br) at the 5-position
  • An iodo group (I) at the 2-position
  • A methyl ester (–COOCH3_3)

This unique substitution pattern enhances its reactivity and biological interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The halogen substituents can enhance binding affinity to enzymes, potentially inhibiting their activity. For instance, brominated and iodinated compounds have shown antimicrobial properties against various bacterial strains.
  • Modulation of Biological Pathways : The amino group can form hydrogen bonds with biological targets, influencing pathways related to cell signaling and metabolism.
  • Chemical Reactivity : The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and iodo groups, facilitating further chemical modifications that may enhance its biological activity.

Antimicrobial Properties

Research indicates that halogenated compounds exhibit significant antimicrobial activity. This compound is hypothesized to possess similar properties based on structural analogs. Studies have shown that certain brominated benzoates inhibit specific metabolic enzymes, which could be a mechanism for their antimicrobial effects .

Case Studies

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that brominated benzoates inhibited enzymes involved in metabolic pathways in various bacterial strains. This compound may share these inhibitory characteristics due to its structural similarities .
  • Pharmacological Applications :
    • Research on related compounds has highlighted their potential as drug scaffolds in medicinal chemistry. This compound could serve as a precursor in synthesizing novel therapeutic agents targeting specific diseases .

Data Table: Comparison of Biological Activities

CompoundAntimicrobial ActivityEnzyme InhibitionPotential Applications
This compoundYesYesDrug development, enzyme studies
Methyl 5-bromo-3-fluoro-2-iodobenzoateModerateYesAntimicrobial agents
Maleimidoethyl 3-(guanidinomethyl)-5-iodobenzoateHighHighCancer targeting agents

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-5-bromo-2-iodobenzoate, considering competing reaction pathways?

A stepwise approach is recommended:

  • Amino Group Protection : Protect the amino group using acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during halogenation .
  • Halogenation Sequence : Bromination and iodination should be strategically ordered. For example, iodination at the ortho position may leverage the directing effects of the amino group, while bromination at the meta position could require electrophilic substitution under controlled conditions (e.g., using N-bromosuccinimide in acetic acid) .
  • Esterification : Methyl ester formation via Fischer esterification (methanol/H₂SO₄) or carboxylate activation (e.g., DCC/DMAP) ensures high yields . Key Considerations : Competing pathways, such as over-halogenation, can be mitigated by monitoring reaction times and using stoichiometric halogenating agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be addressed?

  • 1H/13C NMR : Resolve structural ambiguities by analyzing coupling patterns (e.g., aromatic protons) and comparing with DFT-calculated chemical shifts . For example, the amino group’s electron-donating effect will deshield adjacent protons.
  • IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) functionalities .
  • X-ray Crystallography : Resolve discrepancies (e.g., unexpected NOE effects in NMR) by determining the crystal structure using SHELX software . Data Validation : Cross-reference experimental results with computational models (e.g., B3LYP/6-31G*) to validate electronic environments .

Advanced Research Questions

Q. How can regioselective iodination be achieved in the presence of bromine and amino groups during synthesis?

  • Directing Effects : The amino group directs electrophilic substitution to the ortho/para positions. Use a bulky iodinating agent (e.g., I₂/AgNO₃) to favor iodination at the less hindered ortho position .
  • Temporary Protection : Protect the amino group with Boc, perform bromination, then deprotect and iodinate. This avoids competition between halogens .
  • Metal-Catalyzed Reactions : Employ palladium-mediated C-H activation for selective iodination at specific sites .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Use B3LYP/def2-TZVP to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. This predicts sites prone to nucleophilic/electrophilic attack .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for reaction optimization in polar solvents like DMF .
  • Transition State Analysis : Identify energy barriers for key steps (e.g., halogenation) using QST2 or Nudged Elastic Band (NEB) methods .

Q. How to resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

  • NMR Shift Calibration : Compare experimental 1H/13C shifts with DFT-calculated values (e.g., using gauge-independent atomic orbital (GIAO) method). Adjust exchange-correlation functionals (e.g., hybrid vs. meta-GGA) to improve accuracy .
  • Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations to explain temperature-dependent spectral variations .
  • Crystallographic Validation : Use X-ray-derived bond lengths/angles as benchmarks for computational geometry optimization .

Methodological Workflow Table

StepTechniqueApplicationReference
SynthesisBoc ProtectionPrevents amino group interference
HalogenationN-Bromosuccinimide (NBS)Regioselective bromination
EsterificationDCC/DMAPHigh-yield methyl ester formation
CharacterizationB3LYP/6-31G*Predicts NMR shifts
Structural AnalysisSHELXResolves crystallographic ambiguities

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